N'-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
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Overview
Description
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE is a complex organic compound that features an anthracene moiety linked to a hydrazide group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photophysical applications.
Mechanism of Action
The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the hydrazide group can form covalent bonds with biological macromolecules, further enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carbaldehyde: A precursor in the synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE.
2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide: Another precursor in the synthesis.
Anthraquinone derivatives: Products of the oxidation of the anthracene moiety.
Uniqueness
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE is unique due to its combination of an anthracene moiety and a hydrazide group, which imparts distinct photophysical and biological properties
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide |
InChI |
InChI=1S/C21H20N2O3/c1-21(25-10-11-26-21)13-20(24)23-22-14-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19/h2-9,12,14H,10-11,13H2,1H3,(H,23,24)/b22-14+ |
InChI Key |
XNHSMAZJKPEHAV-HYARGMPZSA-N |
Isomeric SMILES |
CC1(OCCO1)CC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
CC1(OCCO1)CC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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